BenchChemオンラインストアへようこそ!

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

Pharmaceutical process chemistry COPD drug intermediate Aclidinium bromide synthesis

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 95566-71-5) is a piperidine-4-carboxylic acid derivative bearing two differentiated ester functionalities: a methyl ester at the 4-position and an ethyl ester on the N‑acetic acid side chain. With the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g mol⁻¹, the compound exhibits a computed LogP of approximately 0.39 and five hydrogen‑bond acceptor sites, indicative of moderate hydrophilicity relative to its all‑ethyl congener.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 95566-71-5
Cat. No. B3059209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
CAS95566-71-5
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCC(CC1)C(=O)OC
InChIInChI=1S/C11H19NO4/c1-3-16-10(13)8-12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3
InChIKeyOTXJQTPUYGQXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 95566-71-5): A Bifunctional Piperidine Ester Building Block for Pharmaceutical Synthesis


Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 95566-71-5) is a piperidine-4-carboxylic acid derivative bearing two differentiated ester functionalities: a methyl ester at the 4-position and an ethyl ester on the N‑acetic acid side chain . With the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g mol⁻¹, the compound exhibits a computed LogP of approximately 0.39 and five hydrogen‑bond acceptor sites, indicative of moderate hydrophilicity relative to its all‑ethyl congener . Its bifunctional architecture renders it a versatile intermediate in multi‑step organic syntheses, particularly in the preparation of active pharmaceutical ingredients (APIs) and heterocyclic scaffolds .

Why In‑Class Piperidine‑4‑carboxylate Esters Cannot Be Freely Substituted for Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 95566-71-5)


Despite superficial structural homology, piperidine-4-carboxylate esters bearing different N‑alkyl and 4‑ester substituents display substantial divergence in orthogonal reactivity, physicochemical profiles, and validated synthetic roles [1]. The specific methyl/ethyl ester pairing in CAS 95566-71-5 enables sequential, chemoselective deprotection strategies that the symmetrical diethyl analog (CAS 1838‑39‑7) cannot offer, while the presence of the N‑(2‑ethoxy‑2‑oxoethyl) side chain distinguishes it from simpler 4‑methoxycarbonyl piperidine derivatives (e.g., CAS 2971‑79‑1) that lack the N‑functionalisation required for incorporation into approved drug syntheses [2]. These differences directly impact multi‑step reaction yields, intermediate purities, and regulatory familiarity in pharmaceutical process chemistry.

Quantitative Differentiation Evidence for Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 95566-71-5) vs. Closest Structural Analogs


Documented Intermediate in the FDA‑Approved Drug Aclidinium Bromide: A Regulatory‑Grade Synthetic Role Missing in Close Analogs

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is explicitly designated as intermediate XV in the published synthetic route to aclidinium bromide (Tudorza Pressair / Eklira Genuair), a long‑acting muscarinic antagonist approved by the FDA and EMA for maintenance treatment of COPD [1]. The synthesis proceeds via quaternization of the piperidine nitrogen and subsequent elaboration to the final quaternary ammonium bromide drug substance [1]. In contrast, the ethyl ester analog (CAS 1838‑39‑7) is not cited in the aclidinium bromide synthetic pathway and is principally described as a general alkylating agent, lacking a direct regulatory connection to an approved drug .

Pharmaceutical process chemistry COPD drug intermediate Aclidinium bromide synthesis

Molecular Weight and Lipophilicity Differential vs. the Diethyl Ester Analog: Implications for Purification and Solubility

The target compound exhibits a molecular weight of 229.27 g mol⁻¹ and a computed LogP of 0.39 (XLogP3 approximately 0.9 per alternative calculation), whereas the diethyl analog (CAS 1838‑39‑7) has a molecular weight of 243.30 g mol⁻¹ and a XLogP3‑AA of 1.3 [1]. The ΔMW of –14.03 g mol⁻¹ reflects a methyl‑for‑ethyl replacement, while the ΔLogP of approximately –0.9 log units indicates significantly higher polarity for the target compound, which translates to improved aqueous solubility and altered retention in reversed‑phase chromatographic purification [1].

Physicochemical profiling Chromatographic purification Solubility prediction

Orthogonal Ester Reactivity: Methyl vs. Ethyl Ester Differentiation Enables Chemoselective Transformations Not Possible with the Symmetrical Diethyl Analog

The presence of both a methyl ester (C4‑CO₂CH₃) and an ethyl ester (N‑CH₂CO₂CH₂CH₃) in the target compound provides an orthogonal ester pair. Methyl esters can be selectively hydrolysed under mild alkaline conditions (e.g., LiOH in THF/H₂O at 0 °C) in the presence of ethyl esters, or vice‑versa using enzymatic methods (e.g., pig liver esterase) [1]. The symmetrical diethyl analog (CAS 1838‑39‑7) possesses two identical ethyl ester groups, precluding any chemoselective deprotection and limiting synthetic versatility [2]. This orthogonality is critical in multi‑step syntheses where sequential unmasking of carboxylic acid functionalities is required.

Orthogonal protecting group strategy Multi‑step organic synthesis Chemoselective deprotection

Rotatable Bond Count and Topological Polar Surface Area: Impact on Molecular Flexibility and Passive Membrane Permeability Relative to 4‑Methoxycarbonyl Piperidine Derivatives

The target compound possesses 6 rotatable bonds and a topological polar surface area (tPSA) of 55.8 Ų . In comparison, the simpler methyl piperidine-4-carboxylate scaffold (CAS 2971‑79‑1, a piperidine with only a 4‑methyl ester and no N‑alkyl substitution) has fewer rotatable bonds and a lower tPSA, resulting in higher membrane permeability but reduced aqueous solubility . The N‑(2‑ethoxy‑2‑oxoethyl) side chain introduces additional hydrogen‑bond acceptors (five total) and conformational flexibility, which can be advantageous for target‑binding entropy but may necessitate permeability optimization in CNS drug discovery contexts .

Drug‑likeness prediction ADME profiling Rotatable bond analysis

Supplier‑Reported Purity Benchmark and Hazard Profile: Procurement Criteria Differentiating Commercial Sources of CAS 95566-71-5

Commercially available Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is supplied at a minimum purity of 95% (GC/HPLC) by vendors such as Fluorochem and Sigma‑Aldrich (AldrichCPR), with the compound classified under GHS07 as harmful/irritant (H302 harmful if swallowed; H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation) . The ethyl analog (CAS 1838‑39‑7) is also available at 95% minimum purity from multiple suppliers and carries comparable hazard statements, but its classification as an alkylating agent introduces additional handling precautions relevant to procurement safety assessments .

Chemical procurement Purity specification Safety and handling

Recommended Application Scenarios for Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate Based on Verified Differentiation Evidence


Key Intermediate in the Synthesis of Aclidinium Bromide (Tudorza Pressair / Eklira Genuair) for COPD Therapy

This compound serves as the critical N‑alkyl‑piperidine‑4‑carboxylate intermediate (intermediate XV) in the established synthetic route to aclidinium bromide, a long‑acting muscarinic antagonist approved by the FDA (2012) and EMA for the maintenance treatment of chronic obstructive pulmonary disease (COPD) [1]. Its specific methyl/ethyl ester pattern is essential for the subsequent quaternization and ester‑hydrolysis steps that generate the final API. Procurement of CAS 95566‑71‑5 with documented chain‑of‑custody and purity ≥ 95% is required for process development and generic drug manufacturing [1].

Building Block for Orthogonal‑Ester Synthetic Strategies in Multi‑Step Medicinal Chemistry Campaigns

The chemically distinct methyl and ethyl ester groups enable sequential, chemoselective deprotection reactions that are unattainable with symmetrical diesters such as the diethyl analog (CAS 1838‑39‑7) [1]. This orthogonality is particularly valuable in the construction of bifunctional API candidates where one carboxylic acid must be revealed for amide coupling while the other remains protected. The target compound is therefore recommended for medicinal chemistry programmes requiring differentiated ester manipulation in the synthesis of kinase inhibitors, CNS agents, and PROTAC linker‑conjugates [2].

Intermediate for CNS‑Targeted Piperidine Derivatives: Leveraging Moderate Lipophilicity and Conformational Flexibility

With a computed LogP of approximately 0.39–0.9, a tPSA of 55.8 Ų, and six rotatable bonds, CAS 95566‑71‑5 occupies a favourable physicochemical space for CNS drug discovery intermediates [1]. Piperidine derivatives incorporating the N‑(2‑ethoxy‑2‑oxoethyl) motif have been investigated as scaffolds for neurotransmitter receptor ligands and kinase inhibitors targeting neurological disorders [2]. The compound’s balanced polarity and hydrogen‑bond acceptor count (5) support blood‑brain barrier permeability predictions that are superior to more lipophilic analogs, making it a preferred starting material for neuroscience‑focused medicinal chemistry [2].

Reference Compound for N‑Functionalised Piperidine‑4‑carboxylate Physicochemical and Chromatographic Method Development

The well‑characterised physicochemical properties of CAS 95566‑71‑5 (exact mass 229.13140809 Da, 6 rotatable bonds, 5 H‑bond acceptors, tPSA 55.8 Ų) [1] make it a suitable reference standard for developing and validating reversed‑phase HPLC and LC‑MS methods for N‑functionalised piperidine‑4‑carboxylate libraries. Its documented GHS07 hazard profile (H302–H335) also provides a baseline for occupational safety assessments when scaling up reactions involving this compound class [2].

Quote Request

Request a Quote for Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.